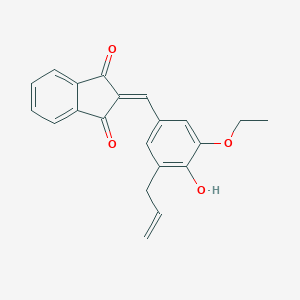![molecular formula C29H23BrN2O4 B302546 N'-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide](/img/structure/B302546.png)
N'-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide, also known as BEBC, is a synthetic organic compound that has gained attention in recent years due to its potential applications in scientific research.
科学研究应用
N'-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have demonstrated that this compound exhibits cytotoxicity against various cancer cell lines, including breast, lung, and prostate cancer cells. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis, or programmed cell death.
作用机制
The mechanism of action of N'-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide involves its ability to interact with cellular targets, specifically the tubulin protein. Tubulin is a key component of the cytoskeleton, which is responsible for maintaining cell shape and structure. This compound binds to tubulin and disrupts its normal function, leading to cell death.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. Studies have shown that this compound can induce oxidative stress and DNA damage in cancer cells, leading to cell death. Additionally, this compound has been found to inhibit the activity of certain enzymes involved in cancer cell metabolism, such as lactate dehydrogenase and pyruvate kinase.
实验室实验的优点和局限性
One advantage of using N'-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide in lab experiments is its high potency against cancer cells. This makes it a promising candidate for further research in the development of cancer treatments. However, one limitation is that this compound is a synthetic compound, which may limit its potential for use in clinical applications.
未来方向
There are several future directions for research on N'-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide. One area of interest is the development of more efficient synthesis methods for this compound, which could improve its accessibility for research purposes. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields of research, such as neurodegenerative diseases. Finally, research on the potential side effects of this compound is necessary to ensure its safety for use in future clinical applications.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound with potential applications in scientific research. Its cytotoxicity against cancer cells, mechanism of action, and biochemical and physiological effects make it a promising candidate for further research in the development of cancer treatments. However, further studies are needed to fully understand its potential applications and limitations.
合成方法
N'-[3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzylidene]-1-benzofuran-2-carbohydrazide can be synthesized through a multi-step reaction process. The starting material is 3-bromo-5-ethoxy-4-(1-naphthylmethoxy)benzaldehyde, which undergoes a condensation reaction with 1-benzofuran-2-carbohydrazide in the presence of a base catalyst. The resulting product is then purified through recrystallization to obtain the final product, this compound.
属性
分子式 |
C29H23BrN2O4 |
|---|---|
分子量 |
543.4 g/mol |
IUPAC 名称 |
N-[(Z)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C29H23BrN2O4/c1-2-34-26-15-19(17-31-32-29(33)27-16-21-9-4-6-13-25(21)36-27)14-24(30)28(26)35-18-22-11-7-10-20-8-3-5-12-23(20)22/h3-17H,2,18H2,1H3,(H,32,33)/b31-17- |
InChI 键 |
OKTYEHNZRQCOEU-LJUMEUDFSA-N |
手性 SMILES |
CCOC1=C(C(=CC(=C1)/C=N\NC(=O)C2=CC3=CC=CC=C3O2)Br)OCC4=CC=CC5=CC=CC=C54 |
SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=CC=CC=C3O2)Br)OCC4=CC=CC5=CC=CC=C54 |
规范 SMILES |
CCOC1=C(C(=CC(=C1)C=NNC(=O)C2=CC3=CC=CC=C3O2)Br)OCC4=CC=CC5=CC=CC=C54 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(Z)-(3-ethoxy-4-oxo-5-prop-2-enylcyclohexa-2,5-dien-1-ylidene)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one](/img/structure/B302465.png)
![1-(3-bromophenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302467.png)

![(5Z)-2-(4-bromoanilino)-5-[(1,2-dimethylindol-3-yl)methylidene]-1,3-thiazol-4-one](/img/structure/B302469.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302470.png)
![2-chloro-4-{3-[(1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B302472.png)
![1-(3-methylphenyl)-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B302473.png)
![ethyl 5-(3,4-dimethoxyphenyl)-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-7-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302475.png)
![isopropyl 5-(4-methoxyphenyl)-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302479.png)
![N-benzyl-2-{[(6-methyl-1,3-benzodioxol-5-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B302480.png)
![3-Cyclohexyl-5-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B302482.png)
![ethyl 7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302483.png)
![ethyl 7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-5-[4-(methylsulfanyl)phenyl]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302484.png)
![ethyl 5-[4-(dimethylamino)phenyl]-7-methyl-2-[(6-methyl-1,3-benzodioxol-5-yl)methylene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B302485.png)